![molecular formula C9H13ClF2O2S B2387340 7,7-Difluorospiro[3.5]nonane-2-sulfonyl chloride CAS No. 2503208-44-2](/img/structure/B2387340.png)
7,7-Difluorospiro[3.5]nonane-2-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7-Difluorospiro[3.5]nonane-2-sulfonyl chloride is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a sulfonyl chloride derivative that has been synthesized using various methods, and it has been investigated for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Wirkmechanismus
The mechanism of action of 7,7-Difluorospiro[3.5]nonane-2-sulfonyl chloride is not well understood, but it is believed to react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate ester derivatives. These derivatives have been shown to have various biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Biochemical and Physiological Effects:
7,7-Difluorospiro[3.5]nonane-2-sulfonyl chloride has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been shown to have antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
7,7-Difluorospiro[3.5]nonane-2-sulfonyl chloride has several advantages and limitations for laboratory experiments. One of the main advantages is its high reactivity towards nucleophiles, which makes it a useful reagent in organic synthesis. However, its high reactivity also makes it difficult to handle, and it can react with water and air to form undesirable byproducts. Additionally, the toxicity of this compound has not been well studied, and caution should be taken when handling it in the laboratory.
Zukünftige Richtungen
There are several future directions for the research on 7,7-Difluorospiro[3.5]nonane-2-sulfonyl chloride. One area of research could focus on the development of more efficient and selective synthesis methods for this compound. Another area of research could investigate the biological activities of the sulfonamide and sulfonate ester derivatives formed from this compound. Additionally, the toxicity of this compound should be further studied to ensure safe handling in the laboratory.
Synthesemethoden
7,7-Difluorospiro[3.5]nonane-2-sulfonyl chloride has been synthesized using various methods, including the reaction of 7,7-difluorospiro[3.5]nonane-2,2-diol with thionyl chloride, sulfur trioxide, or phosphorus oxychloride. The yield of this compound varies depending on the synthesis method used, and the purity of the compound can be improved by using column chromatography or recrystallization techniques.
Wissenschaftliche Forschungsanwendungen
7,7-Difluorospiro[3.5]nonane-2-sulfonyl chloride has been investigated for its potential applications in scientific research. This compound has been used as a reagent in the synthesis of various organic compounds, including sulfonamides, sulfonylureas, and sulfonylhydrazides. It has also been used as a protecting group for alcohols and amines in organic synthesis.
Eigenschaften
IUPAC Name |
7,7-difluorospiro[3.5]nonane-2-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClF2O2S/c10-15(13,14)7-5-8(6-7)1-3-9(11,12)4-2-8/h7H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKBRACYTCXTAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC12CC(C2)S(=O)(=O)Cl)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClF2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

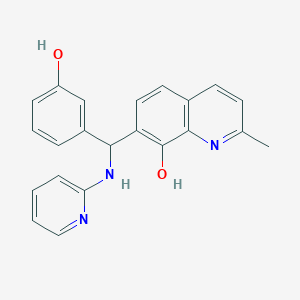
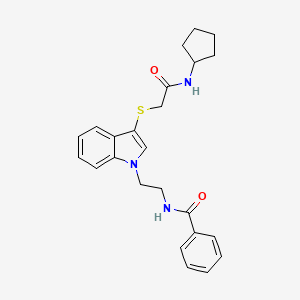
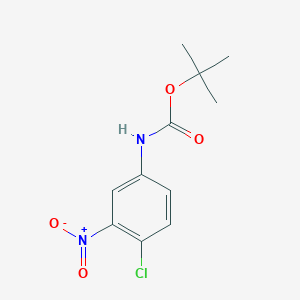
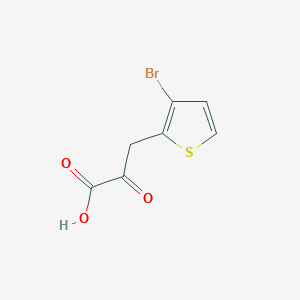

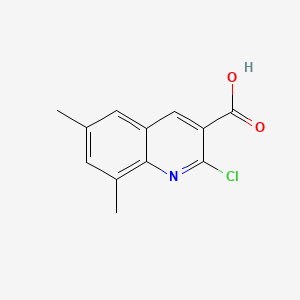
![1-(2-Fluorophenyl)-2-((2-methyl-5-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2387266.png)
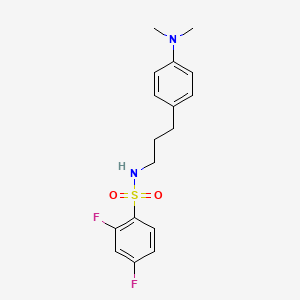
![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2387269.png)
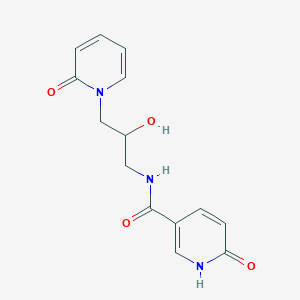
![2-[6-(4-chlorophenyl)-3-cyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2387271.png)
![3-(4-Bromophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2387273.png)
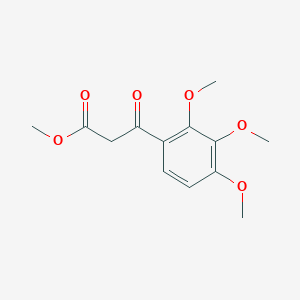
![1-adamantyl-[6,7-dimethoxy-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B2387279.png)